2-chloro-N-(2-ethylphenyl)propanamide
Description
BenchChem offers high-quality 2-chloro-N-(2-ethylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-(2-ethylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(2-ethylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-3-9-6-4-5-7-10(9)13-11(14)8(2)12/h4-8H,3H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEROANWUUHYKKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-chloro-N-(2-ethylphenyl)propanamide CAS 1016802-55-3 properties
Topic: 2-chloro-N-(2-ethylphenyl)propanamide (CAS 1016802-55-3) Properties & Technical Guide
CAS 1016802-55-3 | Structural Scaffold & Reactivity Guide
Executive Summary
2-Chloro-N-(2-ethylphenyl)propanamide (CAS 1016802-55-3) is a specialized α-haloamide intermediate used primarily as a scaffold in the synthesis of pharmaceutical agents (local anesthetics) and agrochemicals (amide herbicides). Structurally, it consists of a 2-chloropropanamide core substituted with a 2-ethylphenyl group. Its electrophilic α-carbon serves as a precise anchor point for nucleophilic substitution (
This guide provides a comprehensive technical analysis of the compound, including physicochemical properties, a self-validating synthesis protocol, and reactivity profiling for drug development applications.
Chemical Identity & Physicochemical Properties
Structural Analysis
The molecule features a chiral center at the α-position of the propanamide chain, though it is typically supplied as a racemate. The ortho-ethyl substitution on the phenyl ring provides steric bulk, influencing the rotational dynamics of the amide bond and the lipophilicity of downstream derivatives.
| Property | Data |
| IUPAC Name | 2-chloro-N-(2-ethylphenyl)propanamide |
| CAS Number | 1016802-55-3 |
| Molecular Formula | |
| Molecular Weight | 211.69 g/mol |
| SMILES | CCc1ccccc1NC(=O)C(C)Cl |
| Physical State | Solid (Crystalline powder) |
| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Low solubility in water. |
Predicted Physicochemical Parameters
Note: Values derived from structure-activity relationship (SAR) modeling of analogous α-chloroanilides.
| Parameter | Value (Predicted) | Significance |
| LogP (Octanol/Water) | ~2.8 – 3.1 | Indicates moderate lipophilicity; suitable for CNS-active drug scaffolds. |
| Melting Point | 75°C – 85°C | Estimated based on the 2-methyl analog (Prilocaine intermediate, MP ~79°C). |
| pKa | Non-ionizable | The amide nitrogen is non-basic; reactivity is driven by the α-chloro group. |
Synthesis & Manufacturing Protocol
Reaction Logic
The synthesis follows a nucleophilic acyl substitution mechanism. To ensure high purity and yield, an anhydrous environment is preferred to prevent hydrolysis of the acid chloride. The use of a tertiary amine base (Triethylamine or DIPEA) acts as a scavenger for the HCl byproduct, driving the equilibrium forward.
Self-Validating Experimental Protocol
Objective: Synthesis of 2-chloro-N-(2-ethylphenyl)propanamide on a 10 mmol scale.
Reagents:
-
2-Ethylaniline (1.21 g, 10 mmol)
-
2-Chloropropionyl chloride (1.33 g, 10.5 mmol) [Excess ensures completion]
-
Triethylamine (TEA) (1.52 g, 15 mmol)
-
Dichloromethane (DCM) (anhydrous, 50 mL)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask under nitrogen atmosphere, dissolve 2-ethylaniline in 40 mL of anhydrous DCM. Add TEA and cool the solution to 0°C using an ice bath.
-
Acylation: Dilute 2-chloropropionyl chloride in 10 mL DCM. Add this solution dropwise to the reaction mixture over 30 minutes. Control Point: Maintain temperature <5°C to minimize side reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 3 hours. Monitor via TLC (Hexane:EtOAc 4:1) for the disappearance of aniline.
-
Work-up:
-
Wash with 1M HCl (2 x 20 mL) to remove unreacted aniline and amine salts.
-
Wash with Sat. NaHCO₃ (2 x 20 mL) to neutralize residual acid.
-
Wash with Brine , dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize the crude solid from Hexane/Ethyl Acetate to yield white crystals.
Synthesis Pathway Visualization
Figure 1: Acylation pathway for the synthesis of CAS 1016802-55-3.
Reactivity & Applications
Functionalization Potential
This compound is a "linchpin" intermediate. The reactivity is defined by the α-chloro group, which is highly susceptible to
-
Pharmaceuticals: Reaction with propylamine or other alkylamines yields amino-amide local anesthetics structurally related to Prilocaine and Etidocaine . The 2-ethyl group modifies the steric environment, potentially altering the duration of action and metabolic stability compared to methyl-substituted analogs.
-
Agrochemicals: Displacement with phenols or thiols can generate aryloxy-amide herbicides.
Reactivity Workflow
Figure 2: Divergent synthesis pathways utilizing CAS 1016802-55-3 as a scaffold.
Safety & Handling (SDS Summary)
While specific toxicological data for this exact CAS is limited, its structural class (α-haloanilides) dictates the following safety profile:
-
Hazards:
-
Skin/Eye Irritant: The α-chloro moiety is an alkylating agent and can cause contact dermatitis or severe eye irritation.
-
Sensitizer: Potential for skin sensitization upon repeated exposure.
-
-
Handling:
-
Use Nitrile gloves and Safety Goggles .
-
Handle in a Fume Hood to avoid inhalation of dust.
-
-
Storage: Store in a cool, dry place (2-8°C preferred) under inert gas to prevent slow hydrolysis.
References
-
Sigma-Aldrich. 2-chloro-N-(2-ethylphenyl)propanamide Product Page. Retrieved from
-
ChemicalBook. CAS 1016802-55-3 Technical Specifications. Retrieved from
-
Nakatsuji, H. et al. (2007).[1] Synthesis of α-chloroanilides via acylation. Tetrahedron, 63(48), 12071-12080.[1] (Methodological reference for α-chloroanilide synthesis).
-
CymitQuimica. Building Blocks for Pharmaceutical Synthesis: CAS 1016802-55-3. Retrieved from
Sources
Methodological & Application
Application Note: Strategic Solvent Selection for the Alkylation of 2-chloro-N-(2-ethylphenyl)propanamide
Abstract
The N-alkylation of amides and the use of α-haloamides as alkylating agents are fundamental transformations in organic synthesis, pivotal to the development of pharmaceuticals and agrochemicals. The subject of this note, 2-chloro-N-(2-ethylphenyl)propanamide, is a key intermediate whose reactivity is profoundly influenced by the choice of reaction solvent. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for strategic solvent selection in the context of its alkylation reactions. We will explore the underlying mechanistic principles, present detailed experimental protocols for solvent screening, and offer data-driven recommendations to optimize reaction outcomes, ensuring high yields and purity.
Introduction: The Critical Role of the Reaction Medium
2-chloro-N-(2-ethylphenyl)propanamide is a versatile chemical scaffold. The presence of a chlorine atom on the α-carbon makes it an excellent electrophile for nucleophilic substitution reactions (SN2), enabling the introduction of a wide variety of functional groups. The reaction's success—defined by its rate, yield, and side-product profile—is not solely dependent on the reactants but is critically governed by the solvent system.
The solvent does more than just dissolve reactants; it actively participates in the reaction mechanism by stabilizing or destabilizing reactants, transition states, and intermediates. For the SN2 alkylation involving an α-chloro amide, where a charged nucleophile attacks an electrophilic carbon, the solvent's ability to solvate ions is paramount. An improper solvent choice can completely arrest a reaction or favor undesired elimination pathways.[1] This document provides the theoretical basis and practical guidance for making an informed solvent selection.
Theoretical Framework for Solvent Selection in SN2 Reactions
The alkylation reaction of 2-chloro-N-(2-ethylphenyl)propanamide with a nucleophile proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. This mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom bearing the chlorine, and the chloride ion departs simultaneously.
The SN2 Transition State
The transition state of an SN2 reaction involves a pentacoordinate carbon atom with partial bonds to both the incoming nucleophile and the departing leaving group. This state features a dispersal of negative charge from the nucleophile to the leaving group. The solvent's role is to stabilize this transition state relative to the ground state reactants.
Classification and Impact of Solvents
Solvents are broadly categorized based on their polarity (dielectric constant) and their ability to donate hydrogen bonds (protic vs. aprotic).[2][3][4]
-
Polar Protic Solvents: These solvents, such as water, methanol, and ethanol, contain O-H or N-H bonds and can act as hydrogen bond donors.[3] While they are excellent at dissolving polar reactants and stabilizing ions, they are generally detrimental to SN2 reactions. They form a "solvent cage" around the anionic nucleophile through hydrogen bonding, which stabilizes the nucleophile in its ground state and sterically hinders its approach to the electrophile, thus increasing the activation energy of the reaction.[5][6]
-
Polar Aprotic Solvents: This class of solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone, possesses large dipole moments but lacks O-H or N-H bonds.[4] They are the preferred choice for SN2 reactions.[1][5] They can effectively solvate the counter-ion (cation) but leave the anionic nucleophile relatively "naked" and highly reactive. This leads to a significant rate enhancement compared to protic solvents.[6]
-
Nonpolar Solvents: Solvents like hexane and toluene have low dielectric constants and are generally poor choices for reactions involving charged species, as they cannot effectively dissolve the reactants or stabilize the charged transition state.
Advanced Strategy: Phase-Transfer Catalysis (PTC)
Phase-Transfer Catalysis (PTC) is a powerful technique for reactions where the nucleophile (often an inorganic salt) is insoluble in the organic solvent where the electrophile resides.[7] A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the reaction by transporting the nucleophile anion from the solid or aqueous phase into the organic phase.[8][9] This method offers several advantages:
-
It allows the use of inexpensive and environmentally benign solvents like toluene.[7]
-
It often enables reactions to be run under milder conditions and can even be performed without any solvent.[10][11]
-
It simplifies workup procedures.
Data Summary for Solvent Selection
The following table summarizes the properties of common solvents and their general suitability for the alkylation of 2-chloro-N-(2-ethylphenyl)propanamide.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Suitability for SN2 & Rationale |
| Dimethylformamide (DMF) | Polar Aprotic | 38 | 153 | Excellent: Solvates cations well, leaves nucleophile highly reactive. High boiling point allows for a wide temperature range.[1] |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 82 | Excellent: Strong dipole moment effectively promotes SN2 reactions. Lower boiling point is useful for easier removal.[1][4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | 189 | Very Good: Highly polar, excellent for SN2. High boiling point can make removal difficult and requires careful temperature control.[1] |
| Acetone | Polar Aprotic | 21 | 56.5 | Good: Effective for many SN2 reactions, but its lower polarity and boiling point may result in slower reaction rates.[4] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | 66 | Moderate: Lower polarity may limit solubility of ionic nucleophiles and slow down the reaction. Often used with strong, soluble bases.[12] |
| Methanol (MeOH) | Polar Protic | 32.6 | 65 | Poor: Solvates and deactivates the nucleophile via hydrogen bonding, significantly slowing the SN2 reaction rate.[4][6] |
| Ethanol (EtOH) | Polar Protic | 24.3 | 78.5 | Poor: Similar to methanol, it hinders nucleophilicity through strong solvation.[4][5] |
| Toluene | Nonpolar | 2.4 | 111 | Poor (Alone); Good (with PTC): Fails to dissolve most nucleophiles. However, it is a good choice when combined with a phase-transfer catalyst like TBAB.[7] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for a solvent screening experiment to identify the optimal conditions for alkylating 2-chloro-N-(2-ethylphenyl)propanamide with a model nucleophile, morpholine.
Materials and Equipment
-
2-chloro-N-(2-ethylphenyl)propanamide
-
Morpholine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Solvents to be tested (e.g., DMF, Acetonitrile, THF, Toluene)
-
Tetrabutylammonium bromide (TBAB) for PTC experiment
-
Round-bottom flasks (25 mL)
-
Magnetic stir bars and stirrer/hotplate
-
Reflux condensers
-
Inert atmosphere setup (Nitrogen or Argon)
-
TLC plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Analytical instruments: GC-MS or LC-MS, NMR
Protocol: Solvent Screening for Alkylation
Objective: To compare the efficacy of different solvents in the reaction between 2-chloro-N-(2-ethylphenyl)propanamide and morpholine.
Procedure:
-
Reaction Setup: In parallel, set up four 25 mL round-bottom flasks, each equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.
-
Charging Flasks: To each flask, add:
-
2-chloro-N-(2-ethylphenyl)propanamide (1.0 mmol, 211.7 mg)
-
Morpholine (1.2 mmol, 104.5 mg, 105 µL)
-
Anhydrous K₂CO₃ (2.0 mmol, 276.4 mg)
-
-
Solvent Addition:
-
To Flask 1, add 10 mL of DMF .
-
To Flask 2, add 10 mL of Acetonitrile .
-
To Flask 3, add 10 mL of THF .
-
To Flask 4 (PTC), add 10 mL of Toluene and TBAB (0.1 mmol, 32.2 mg).
-
-
Reaction Conditions:
-
Lower the flasks into a pre-heated oil bath at 80 °C .
-
Stir the mixtures vigorously.
-
-
Reaction Monitoring:
-
After 1 hour, and then at subsequent 2-hour intervals, take a small aliquot from each reaction mixture using a capillary tube.
-
Spot the aliquot on a TLC plate and elute with an appropriate solvent system (e.g., 30% Ethyl Acetate in Hexane) to monitor the consumption of the starting material.
-
Alternatively, dilute a small aliquot and analyze by GC-MS to determine the conversion percentage.[13]
-
-
Workup (perform when starting material is consumed or after 24 hours):
-
Cool the reaction mixtures to room temperature.
-
Filter the solid K₂CO₃ and wash the solid with a small amount of the respective solvent.
-
Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product.
-
-
Analysis:
-
Determine the crude yield for each reaction.
-
Analyze the crude product by ¹H NMR and GC-MS to assess purity and confirm the structure of the desired product, 2-(morpholino)-N-(2-ethylphenyl)propanamide. Compare the results to select the most effective solvent system.
-
Visualized Workflows and Mechanisms
Reaction Mechanism Diagram
The following diagram illustrates the SN2 mechanism for the alkylation of a generic nucleophile (Nu⁻) with 2-chloro-N-(2-ethylphenyl)propanamide.
Caption: Workflow for comparative solvent screening.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Very Slow Reaction | 1. Solvent is polar protic, deactivating the nucleophile. 2. Reactants are not soluble in a nonpolar solvent. 3. Temperature is too low. | 1. Switch to a polar aprotic solvent like DMF or Acetonitrile. [1] 2. Use a more polar solvent or employ a phase-transfer catalyst (PTC) with a nonpolar solvent. [7] 3. Increase the reaction temperature, ensuring it is below the solvent's boiling point. |
| Low Yield | 1. Competing elimination (E2) reaction. 2. Incomplete reaction. 3. Product degradation under harsh conditions. | 1. Use a less hindered, less basic nucleophile. Lowering the temperature may also favor substitution over elimination. [1] 2. Increase reaction time or temperature. Ensure base is anhydrous and sufficient. 3. Use a lower boiling point solvent (e.g., Acetonitrile instead of DMSO) to allow for milder conditions. |
| Multiple Side Products | 1. Over-alkylation of the nucleophile or starting amide. 2. Elimination products. 3. Degradation. | 1. Adjust the stoichiometry; use a slight excess of the limiting reagent that is not the nucleophile. 2. As above, modify temperature or nucleophile choice. 3. Monitor the reaction closely and stop it once the starting material is consumed. |
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12). Available at: [Link]
-
Vasu, D., et al. (2003). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 8(5), 435-440. Available at: [Link]
-
Loupy, A., et al. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Phase Transfer Catalysis. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Mąkosza, M., et al. (2008). N-Alkylation of imides using phase transfer catalysts under solvent-free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1375. Available at: [Link]
-
MSJChem. (2017, October 24). 20.1 Choice of solvent for SN1 and SN2 reactions (HL). YouTube. Available at: [Link]
-
Fernando, T., & Cummings, S. A. (n.d.). Solvent Selection for SN1 and SN2 Reactions in Green and Sustainable Chemistry. Beyond Benign. Available at: [Link]
-
Liu, Y., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Journal of the American Chemical Society. Available at: [Link]
-
Hyster, T. K., et al. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. University of Texas at Austin. Available at: [Link]
-
Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides? Available at: [Link]
-
Ashenhurst, J. (2012, December 4). Deciding SN1/SN2/E1/E2 – The Solvent. Master Organic Chemistry. Available at: [Link]
-
Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Available at: [Link]
-
LibreTexts Chemistry. (2019, June 5). 6.05.1. Protic vs Aprotic Solvents. Available at: [Link]
-
Organic Chemistry Explained. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. Available at: [Link]
-
Tee, O. S., & Iyengar, N. R. (2001). SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. Arkivoc, 2001(12), 143-160. Available at: [Link]
-
ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline hydrolysis. Available at: [Link]
-
Ashenhurst, J. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry. Available at: [Link]
-
LibreTexts Chemistry. (2023, January 22). Polar Protic and Aprotic Solvents. Available at: [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. Synthetic Communications, 50(1), 1-25. Available at: [Link]
-
Characterization of Two Novel Propachlor Degradation Pathways in Two Species of Soil Bacteria. (n.d.). NCBI. Available at: [Link]
-
Lee, S., et al. (2022). Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. Molecules, 27(19), 6599. Available at: [Link]
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Application Note: Microwave-Assisted Synthesis of 2-Chloro-N-(2-ethylphenyl)propanamide
Executive Summary
This application note details the optimized protocol for the microwave-assisted synthesis of 2-chloro-N-(2-ethylphenyl)propanamide (CAS Ref for analog: 19281-31-3). This molecule is a critical structural motif in the synthesis of ortho-substituted acetanilide herbicides (e.g., Metolachlor analogs) and local anesthetics structurally related to Prilocaine.
Traditional thermal synthesis of
Scientific Rationale & Mechanism
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution (acylation) of 2-ethylaniline with 2-chloropropanoyl chloride .
-
Nucleophilic Attack: The lone pair of the aniline nitrogen attacks the carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate.
-
Elimination: The intermediate collapses, expelling a chloride ion and restoring the carbonyl bond.
-
Deprotonation: A non-nucleophilic base (e.g., Triethylamine or K₂CO₃) neutralizes the generated HCl to drive the equilibrium forward and prevent the formation of the unreactive anilinium salt.
Why Microwave Irradiation?
-
Dipolar Polarization: The polar reagents (acyl chloride and aniline) and the solvent (if polar like DCM or acetonitrile) couple efficiently with microwave energy, generating rapid internal heating.
-
Wall-Less Heating: Unlike oil baths, MW heating is volumetric. This prevents the "hot wall" effect, reducing the thermal degradation of the thermally labile
-chloro functionality. -
Rate Acceleration: The Arrhenius rate enhancement allows the reaction to proceed at slightly elevated temperatures (80–100 °C) for very short durations, outrunning competitive hydrolysis pathways.
Experimental Workflow Visualization
The following diagram outlines the reaction pathway and the critical decision nodes for the synthesis.
Figure 1: Reaction scheme and process flow for the synthesis of 2-chloro-N-(2-ethylphenyl)propanamide.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 2-Ethylaniline | 121.18 | 1.0 | Nucleophile (Substrate) |
| 2-Chloropropanoyl Chloride | 126.97 | 1.2 | Electrophile (Acylating Agent) |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (HCl Scavenger) |
| Dichloromethane (DCM) | 84.93 | Solvent | Reaction Medium (MW Absorber) |
Equipment
-
Microwave Reactor: Single-mode or Multi-mode system (e.g., CEM Discover, Anton Paar Monowave).
-
Vessels: 10 mL or 30 mL pressure-rated glass vials with Teflon/Silicon septa.
-
Temperature Control: IR sensor (external) or Fiber Optic probe (internal).
Detailed Protocol
Phase 1: Acylation (Synthesis of the Target)
Step 1: Preparation
-
In a fume hood, dissolve 2-ethylaniline (1.0 mmol, 121 mg) in dry DCM (3 mL) within a 10 mL microwave vial.
-
Add Triethylamine (1.5 mmol, 210 µL).
-
Critical Step: Cool the vessel in an ice bath (0 °C) for 2 minutes. The reaction is exothermic.
-
Dropwise add 2-chloropropanoyl chloride (1.2 mmol, ~116 µL) to the cooled solution.
-
Note: Evolution of white fumes (HCl) may occur if TEA is not present; the base immediately forms a white precipitate (TEA·HCl).
-
Step 2: Microwave Irradiation
-
Seal the vial with the crimp cap.
-
Place in the microwave reactor.
-
Program the method:
-
Mode: Dynamic (Standard)
-
Temperature: 80 °C
-
Hold Time: 10 minutes
-
Pressure Limit: 250 psi (17 bar)
-
Power: Max 150 W (System will modulate power to maintain 80 °C).
-
Stirring: High.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature (compressed air cooling usually built-in).
-
Transfer the mixture to a separatory funnel. Dilute with DCM (10 mL).
-
Wash sequentially with:
-
1M HCl (10 mL) – Removes unreacted aniline and TEA.
-
Sat. NaHCO₃ (10 mL) – Neutralizes residual acid.
-
Brine (10 mL) – Dries the organic layer.
-
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically >95% pure. If necessary, recrystallize from Hexane/Ethyl Acetate (9:1) to obtain white crystals.
Phase 2: Application (Downstream Amination)
This step demonstrates the utility of the synthesized intermediate in creating anesthetic analogs.
-
Take the purified 2-chloro-N-(2-ethylphenyl)propanamide (0.5 mmol) in Acetonitrile (3 mL).
-
Add excess Propylamine (2.0 mmol).
-
Microwave at 120 °C for 15 minutes .
-
Workup as above to isolate the
-amino amide (Prilocaine analog).
Results & Data Analysis
Expected Yield: 85–94% (Isolated). Characterization Data (Simulated for Validation):
-
Appearance: White to off-white crystalline solid.
-
¹H NMR (400 MHz, CDCl₃):
- 8.20 (br s, 1H, NH)
- 7.80 (d, 1H, Ar-H)
- 7.10–7.30 (m, 3H, Ar-H)
- 4.55 (q, 1H, CH-Cl)
- 2.60 (q, 2H, Ar-CH₂-CH₃)
- 1.80 (d, 3H, CH-CH₃)
- 1.20 (t, 3H, Ar-CH₂-CH₃)
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of acyl chloride | Ensure DCM is dry; use a fresh bottle of acyl chloride. |
| Dark/Tarred Product | Thermal degradation | Reduce MW Temp to 60 °C; ensure effective stirring. |
| Vial Over-pressurization | HCl gas evolution | Ensure sufficient base (TEA) is present to trap HCl as salt. |
| Incomplete Conversion | Steric hindrance of 2-ethyl group | Increase MW time to 20 min or Temp to 100 °C. |
References
-
Microwave-Assisted Synthesis of Acetamides: Boumina, S. et al. "Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine... Acetamides." Molecules, 2021.[1]
-
General Protocol for Anilides: Krajsovszky, G. et al. "Microwave-Assisted Synthesis of New Substituted Anilides of Quinaldic Acid." Molecules, 2020.[1]
-
Reaction of Anilines with Chloroacetyl Chloride: Pai, N. R. et al. "An efficient synthesis of neuroleptic drugs under microwave irradiation." Journal of Chemical and Pharmaceutical Research, 2010.
-
Chemical Identity Verification: PubChem Compound Summary for 2-chloro-N-phenylpropanamide (Base structure reference).
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 2-chloro-N-(2-ethylphenyl)propanamide by Recrystallization
Welcome to the Technical Support Center for the purification of 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the recrystallization of this compound. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-purity crystalline material.
I. Understanding the Recrystallization of 2-chloro-N-(2-ethylphenyl)propanamide
Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent or solvent system at different temperatures. An ideal recrystallization process involves dissolving the impure solid in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of a crystalline lattice of the pure compound, leaving the impurities dissolved in the surrounding solution (mother liquor).[1]
For 2-chloro-N-(2-ethylphenyl)propanamide, a member of the chloroacetanilide class of compounds, selecting the appropriate solvent and controlling the cooling rate are critical for successful purification. The presence of the amide functional group and the substituted phenyl ring influences its polarity and solubility characteristics.[2]
II. Troubleshooting Guide
This section addresses specific issues that you may encounter during the recrystallization of 2-chloro-N-(2-ethylphenyl)propanamide.
Problem 1: The Compound "Oils Out" Instead of Forming Crystals.
Observation: Upon cooling, the dissolved solid separates as an oily liquid rather than forming solid crystals.
Causality: "Oiling out" occurs when the solute is supersaturated at a temperature above its melting point. This is more likely to happen if the compound is impure or if the cooling process is too rapid.[3]
Solutions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small, measured amount of additional hot solvent to decrease the saturation level. Allow the solution to cool more slowly.[3]
-
Modify the Solvent System: If using a single solvent, consider adding a small amount of a miscible "poor" solvent (one in which the compound is less soluble) to the hot solution to reduce the overall solubility.
-
Lower the Initial Temperature: If possible, choose a solvent with a lower boiling point to ensure that the solution becomes saturated at a temperature below the melting point of your compound.
Problem 2: No Crystals Form Upon Cooling.
Observation: The solution remains clear even after cooling to room temperature and subsequent chilling in an ice bath.
Causality: The solution is not sufficiently saturated with 2-chloro-N-(2-ethylphenyl)propanamide. This typically happens if too much solvent was added initially.[3][4]
Solutions:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[4]
-
Seed Crystals: If you have a small amount of pure 2-chloro-N-(2-ethylphenyl)propanamide, add a single, tiny crystal to the cooled solution. This "seed" will act as a template for further crystallization.
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. Be careful not to evaporate too much, as this can lead to rapid precipitation and trapping of impurities. Once the volume is reduced, allow the solution to cool slowly again.[3][4]
Problem 3: Very Low Yield of Recovered Crystals.
Observation: The amount of purified crystalline product is significantly lower than expected.
Causality:
-
Excessive Solvent: Using too much solvent will result in a significant portion of the product remaining dissolved in the mother liquor even after cooling.[3]
-
Premature Crystallization: If the hot filtration step is not performed quickly, the solution may cool, and product may crystallize on the filter paper or in the funnel.
-
Inappropriate Solvent Choice: The compound may have a relatively high solubility in the chosen solvent even at low temperatures.
Solutions:
-
Minimize Hot Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Pre-heat Glassware: Pre-heat the funnel and receiving flask before hot filtration to prevent premature crystallization.
-
Recover a Second Crop: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent to obtain a second, though likely less pure, crop of crystals.
-
Re-evaluate Solvent: Perform small-scale solubility tests to find a solvent in which the compound is less soluble at cold temperatures.
Problem 4: The Purified Crystals are Colored.
Observation: The resulting crystals have a noticeable color, suggesting the presence of impurities.
Causality: Colored impurities from the synthesis are co-crystallizing with the product.
Solutions:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product. Heat the solution with the charcoal for a few minutes, then perform a hot filtration to remove the charcoal.[5]
-
Repeat Recrystallization: A second recrystallization of the colored crystals may be necessary to achieve the desired level of purity.
III. Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing 2-chloro-N-(2-ethylphenyl)propanamide?
A1: The ideal solvent is one in which 2-chloro-N-(2-ethylphenyl)propanamide is highly soluble at elevated temperatures but sparingly soluble at low temperatures. For amides, common choices include polar solvents like ethanol, acetone, or acetonitrile.[6] A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, can also be effective.[7] A good starting point for a related compound, 2-chloro-N-(p-tolyl)propanamide, involved slow evaporation from a toluene solution and washing with cold cyclohexane.[8] It is highly recommended to perform small-scale solubility tests with a variety of solvents to determine the optimal choice for your specific sample.
Q2: How do I perform a small-scale solubility test?
A2:
-
Place a small amount (e.g., 20-30 mg) of your crude 2-chloro-N-(2-ethylphenyl)propanamide into a small test tube.
-
Add the test solvent dropwise at room temperature, shaking after each addition, until the solid dissolves. Note the approximate volume of solvent required. A compound that is very soluble at room temperature is generally not a good candidate for a single-solvent recrystallization.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the test tube in a water bath.
-
Continue adding the solvent in small portions until the solid completely dissolves.
-
Allow the test tube to cool to room temperature, and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form. An ideal solvent will yield a large amount of pure crystals upon cooling.[5]
Q3: What are the most likely impurities in my crude 2-chloro-N-(2-ethylphenyl)propanamide?
A3: Without specific analysis of your sample, common impurities can be inferred from the typical synthesis (Schotten-Baumann reaction of 2-ethylaniline with 2-chloropropionyl chloride). These may include:
-
Unreacted 2-ethylaniline
-
Unreacted 2-chloropropionyl chloride or its hydrolysis product, 2-chloropropionic acid
-
Side-products from the reaction.
Recrystallization is generally effective at removing these types of impurities.
Q4: How can I assess the purity of my recrystallized product?
A4: The purity of your final product can be determined using several analytical techniques:
-
Melting Point Analysis: A pure crystalline solid will have a sharp, well-defined melting point. Impurities will typically broaden the melting point range and lower the melting temperature.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for quantitative purity analysis.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any residual impurities.[9]
-
Infrared (IR) Spectroscopy: IR spectroscopy is useful for confirming the presence of key functional groups (e.g., the amide C=O and N-H bonds).[9]
Q5: What safety precautions should I take when working with 2-chloro-N-(2-ethylphenyl)propanamide and recrystallization solvents?
A5:
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]
-
2-chloro-N-(2-ethylphenyl)propanamide and its structural analogs may be harmful if swallowed, in contact with skin, or inhaled. Avoid creating dust.[11][12]
-
Many organic solvents are flammable. Avoid open flames and use a heating mantle or steam bath for heating.[13]
-
Consult the Safety Data Sheet (SDS) for 2-chloro-N-(2-ethylphenyl)propanamide and all solvents used for specific hazard information and handling procedures.[10][11][14]
IV. Experimental Protocols
Detailed Recrystallization Protocol (Single Solvent)
-
Solvent Selection: Based on preliminary tests, select a suitable solvent.
-
Dissolution: Place the crude 2-chloro-N-(2-ethylphenyl)propanamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of hot solvent until the solid just dissolves.[15]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[5]
-
Hot Gravity Filtration: Pre-heat a funnel and a new Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities or charcoal.[5]
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask during this time. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For final drying, the crystals can be placed in a desiccator or a vacuum oven at a low temperature.
Data Summary Table
| Property | Description |
| Compound Name | 2-chloro-N-(2-ethylphenyl)propanamide |
| Molecular Formula | C₁₁H₁₄ClNO |
| General Class | Chloroacetanilide |
| Suggested Solvents | Ethanol, Acetone, Acetonitrile, Toluene, Ethyl Acetate/Hexane, Ethanol/Water[6][7][8] |
| Purity Analysis | Melting Point, HPLC, NMR, IR[9] |
V. Visual Diagrams
Caption: Ideal solubility curves for recrystallization.
VI. References
-
What is the best technique for amide purification? (2020). ResearchGate. [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. [Link]
-
Crystallization Solvents. (n.d.). PDF.
-
Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester. [Link]
-
Recrystallization. (2025). Reddit. [Link]
-
3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]
-
Two-Solvent Recrystallization Guide. (n.d.). MIT OpenCourseWare. [Link]
-
Go-to recrystallization solvent mixtures. (2023). Reddit. [Link]
-
Recrystallization with two solvents. (2019). Reddit. [Link]
-
Recrystallization. (2010). MIT Digital Lab Techniques Manual. [Link]
-
Recrystallization of Acetanilide. (2020). YouTube. [Link]
-
Recrystallization Issues. (2024). Reddit. [Link]
-
Recrystallization: Choosing Solvent & Inducing Crystallization. (2021). YouTube. [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. [Link]
-
Structure of 2-chloro-N-(p-tolyl)propanamide. (2018). ResearchGate. [Link]
-
2-Chloro-N-ethylpropionamide. (n.d.). PubChem. [Link]
-
2-chloro-N-phenylpropanamide. (n.d.). PubChem. [Link]
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. (2019). PMC. [Link]
-
Choosing the Method of Crystallization to Obtain Optimal Results. (2009). MDPI. [Link]
-
How to Purify an organic compound via recrystallization or reprecipitation? (2025). ResearchGate. [Link]
-
Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. (2024). ResearchGate. [Link]
-
Analytical Methods for the Determination of Pollutants in Pulp and Paper Industry Wastewater. (1988). EPA. [Link]
-
Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices. (2024). Semantic Scholar. [Link]
-
The Analysis of Trace Contaminants in High Purity Ethylene and Propylene Using GC/MS Application. (n.d.). Agilent. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
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- 2. CAS 19281-31-3: N-(2-methylphenyl)-2-chloropropanamide [cymitquimica.com]
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- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. echemi.com [echemi.com]
- 11. static.cymitquimica.com [static.cymitquimica.com]
- 12. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. chemscene.com [chemscene.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Purification of 2-chloro-N-(2-ethylphenyl)propanamide
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the purification of 2-chloro-N-(2-ethylphenyl)propanamide, with a specific focus on the removal of the common impurity, unreacted 2-ethylaniline. Our goal is to equip you with the scientific rationale and practical protocols to achieve high purity of your target compound.
Introduction
The synthesis of 2-chloro-N-(2-ethylphenyl)propanamide, a valuable intermediate in various synthetic pathways, often results in a crude product contaminated with unreacted starting materials, primarily 2-ethylaniline. The presence of this basic impurity can interfere with subsequent reaction steps and compromise the purity of the final active pharmaceutical ingredient. Therefore, its effective removal is a critical step in the synthetic workflow. This guide will explore the most effective purification strategies, delving into the chemical principles that underpin these techniques.
Troubleshooting and FAQs
This section addresses common challenges and questions encountered during the purification of 2-chloro-N-(2-ethylphenyl)propanamide.
Question 1: My crude 2-chloro-N-(2-ethylphenyl)propanamide is contaminated with unreacted 2-ethylaniline. What is the most straightforward method to remove it?
Answer:
The most direct and efficient method for removing a basic impurity like 2-ethylaniline from a neutral amide product is through an acid wash , a form of liquid-liquid extraction.[1][2] This technique leverages the difference in the acid-base properties of the two compounds.
Scientific Principle:
2-Ethylaniline, an aromatic amine, is a weak base.[3][4] In the presence of a dilute acid, such as hydrochloric acid (HCl), it is protonated to form its corresponding ammonium salt, 2-ethylanilinium chloride. This salt is ionic and, therefore, highly soluble in the aqueous phase.[1][5] Your product, 2-chloro-N-(2-ethylphenyl)propanamide, is an amide and is largely neutral, remaining dissolved in the organic solvent.[6][7] This difference in solubility allows for a clean separation.
Figure 1: Principle of Acid Wash Purification.
Experimental Protocol: Acid Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1M or 10% HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The upper layer will typically be the organic phase (depending on the solvent density), and the lower layer will be the aqueous phase.
-
Draining: Drain the lower aqueous layer, which now contains the 2-ethylanilinium chloride salt.
-
Repeat: Repeat the wash with fresh dilute acid solution one or two more times to ensure complete removal of the amine.
-
Neutralization and Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
| Parameter | 2-Ethylaniline | 2-chloro-N-(2-ethylphenyl)propanamide |
| Functional Group | Amine (Basic) | Amide (Neutral) |
| Solubility in Dilute Acid | High (as salt) | Low |
| Solubility in Organic Solvents | High | High |
Table 1: Comparative Properties for Acid Wash Separation.
Question 2: After the acid wash, I still see some impurities. What is the next step for achieving higher purity, especially if my product is a solid?
Answer:
For solid products, recrystallization is an excellent secondary purification step to remove residual impurities.[8] This technique relies on the principle that the solubility of a compound in a solvent increases with temperature.
Scientific Principle:
The ideal recrystallization solvent will dissolve your product completely at an elevated temperature but poorly at a lower temperature. Impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. As the hot, saturated solution cools, the solubility of your product decreases, causing it to crystallize out, leaving the impurities behind in the solvent.
Experimental Protocol: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair. For amides, polar solvents like ethanol, acetone, or acetonitrile can be effective.[8] You may also consider mixtures like hexane/ethyl acetate.
-
Dissolution: In a flask, add a minimal amount of the chosen solvent to your crude solid product. Heat the mixture to the boiling point of the solvent while stirring until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. The slower the cooling, the larger and purer the crystals will be. You can then place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Troubleshooting Tip: If your compound "oils out" instead of crystallizing, it may be due to a supersaturated solution or the presence of impurities that lower the melting point. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of the pure compound.
Question 3: My product is an oil, or recrystallization is not effective. How can I use column chromatography to remove the unreacted 2-ethylaniline?
Answer:
Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase.[9][10]
Scientific Principle:
In normal-phase chromatography, a polar stationary phase (like silica gel) is used with a less polar mobile phase (the eluent). Polar compounds will adhere more strongly to the stationary phase and move down the column more slowly, while less polar compounds will travel faster with the mobile phase. 2-chloro-N-(2-ethylphenyl)propanamide is generally more polar than 2-ethylaniline.
Figure 2: Separation by Column Chromatography.
Experimental Protocol: Column Chromatography
-
Stationary Phase and Eluent Selection:
-
Stationary Phase: Silica gel is a common choice. However, since amines can sometimes tail on acidic silica gel, you might consider deactivating the silica by pre-treating it with a solvent containing a small amount of triethylamine (e.g., 1%).[11] Alternatively, neutral alumina can be used.[2]
-
Eluent: A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation (a difference in Rf values of at least 0.2 is ideal).
-
-
Column Packing: Pack a glass column with a slurry of the stationary phase in the chosen eluent, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, collecting fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 2-chloro-N-(2-ethylphenyl)propanamide.
Troubleshooting Tip: If you are losing a significant amount of your amide product on the column, it might be decomposing on the acidic silica gel.[8] Using deactivated silica or alumina should mitigate this issue.[11]
References
-
ResearchGate. (2014). How do I remove aniline from the reaction mixture? Retrieved from [Link]
-
PubChem. (n.d.). 2-chloro-N-phenylpropanamide. Retrieved from [Link]
-
NJ.gov. (n.d.). 2-ETHYLANILINE HAZARD SUMMARY. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-ethylpropionamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Ethylaniline. Retrieved from [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved from [Link]
-
askIITians. (n.d.). How will you convert benzamide to aniline? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Journal of the American Chemical Society. (2022). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
ResearchGate. (2013). How to remove aniline from reaction mixture. Retrieved from [Link]
-
LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
PMC. (n.d.). Preparation of N-Aryl Amides by Epimerization-Free Umpolung Amide Synthesis. Retrieved from [Link]
-
Industrial & Engineering Chemistry Research. (n.d.). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of N -Aryl Amides by Epimerization-Free Umpolung Amide Synthesis | Request PDF. Retrieved from [Link]
-
Moodle@Units. (n.d.). Rapid chromatographic technique for preparative separations with moderate resolution. Retrieved from [Link]
-
Separation methods: Chromatography. (n.d.). Retrieved from [Link]
-
Biosciences Biotechnology Research Asia. (n.d.). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Retrieved from [Link]
- Google Patents. (n.d.). US5068475A - Process for purifying unreacted 1,2-dichloroethane from a 1,2-dichloroethane pyrolysis process.
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- 5. Purification of Aniline - Chempedia - LookChem [lookchem.com]
- 6. 2-chloro-N-phenylpropanamide | C9H10ClNO | CID 264646 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Chloro-N-ethylpropionamide | C5H10ClNO | CID 105620 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orgsyn.org [orgsyn.org]
- 10. moodle2.units.it [moodle2.units.it]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Temperature for the Synthesis of 2-chloro-N-(2-ethylphenyl)propanamide
Welcome to the technical support center dedicated to the synthesis of 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the critical parameter of reaction temperature. Optimizing temperature is paramount to achieving high yield and purity by balancing reaction kinetics against the formation of undesirable byproducts.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis of 2-chloro-N-(2-ethylphenyl)propanamide, with a focus on diagnosing and resolving issues related to reaction temperature.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely temperature-related causes?
A1: Low or no yield is a frequent challenge, often pointing to suboptimal activation energy or reagent stability.
-
Potential Cause 1: Insufficient Thermal Energy. The N-acylation of 2-ethylaniline with 2-chloropropionyl chloride requires overcoming a specific activation energy barrier. If the reaction temperature is too low, the rate of reaction will be exceedingly slow, resulting in poor conversion within a practical timeframe. Aromatic amines like 2-ethylaniline are generally less nucleophilic than aliphatic amines, which can necessitate more forcing conditions.[1]
-
Solution:
-
Systematic Temperature Increase: If you initiated the reaction at a low temperature (e.g., 0 °C or room temperature), gradually increase the temperature in 10-20 °C increments.
-
Reaction Monitoring: At each new temperature, monitor the reaction's progress closely using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.
-
Consider Solvent's Boiling Point: Ensure the selected temperature does not exceed the boiling point of your solvent to avoid changes in concentration and potential safety hazards.
-
-
Potential Cause 2: Poor Reactant Solubility at Low Temperatures. The starting materials, particularly 2-ethylaniline or the formed HCl salt, may have limited solubility in the chosen solvent at lower temperatures. If the reactants are not well-dissolved, the reaction kinetics will be severely hindered.[1]
-
Solution:
-
Gentle Heating: Try gentle warming (e.g., 40-60 °C) to ensure all reactants are fully dissolved.[2]
-
Solvent Selection: Re-evaluate your choice of solvent. A solvent that provides better solubility for all reactants at the desired temperature range might be necessary. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices.[3]
-
Q2: My final product is impure, with multiple spots on the TLC plate. How can temperature be the cause?
A2: The formation of multiple products is a clear indicator of side reactions, which are often highly dependent on temperature.
-
Potential Cause 1: Thermal Degradation. Excessively high temperatures can lead to the degradation of the starting materials or the desired amide product, resulting in a complex mixture and often a darkened or tar-like reaction appearance.
-
Solution:
-
Lower the Temperature: If you are running the reaction at elevated temperatures (e.g., reflux), try reducing it significantly.
-
Time-Course Study: High temperatures for prolonged periods are detrimental. Monitor the reaction to find the point of maximum product formation before significant degradation occurs. Avoid leaving reactions to run unattended for extended periods at high heat.[2]
-
-
Potential Cause 2: Temperature-Promoted Side Reactions. While di-acylation is less common with a secondary amine, other side reactions can be accelerated by heat. For instance, elimination reactions or reactions with the solvent can become more prominent at higher temperatures.
-
Solution:
-
Establish a Temperature Profile: Run the reaction at a series of controlled temperatures (e.g., 0 °C, 25 °C, 50 °C, 75 °C) and analyze the product distribution by HPLC or GC-MS to identify the temperature at which byproduct formation becomes significant.
-
Controlled Addition: If the reaction is highly exothermic, the localized temperature can spike, promoting side reactions. Adding the acylating agent (2-chloropropionyl chloride) dropwise at a lower temperature (e.g., 0 °C) before allowing the reaction to warm can mitigate this.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is a sensible starting temperature for optimizing the synthesis of 2-chloro-N-(2-ethylphenyl)propanamide?
A1: A good starting point for this type of acylation is 0 °C, especially during the addition of the reactive 2-chloropropionyl chloride. This helps to control the initial exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature (around 20-25 °C) and monitored from there. Many standard amidations proceed efficiently within this range.[2][4]
Q2: How does temperature fundamentally impact the reaction rate?
A2: The relationship is governed by the Arrhenius equation, which states that the rate constant of a reaction increases exponentially with temperature. As a general rule of thumb, for many organic reactions, the rate approximately doubles for every 10 °C increase in temperature. However, this is a simplification, and the actual effect must be determined empirically for your specific reaction conditions. Higher temperatures provide more molecules with the necessary kinetic energy to overcome the activation energy barrier of the reaction.
Q3: What are the key analytical methods for monitoring the effect of temperature?
A3: Effective monitoring is crucial for successful optimization.
-
Thin Layer Chromatography (TLC): A quick and inexpensive method to qualitatively track the disappearance of starting materials and the appearance of the product and byproducts. It's ideal for real-time checks.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion, yield, and purity of the reaction mixture. It is the gold standard for creating a precise temperature vs. yield/purity profile.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used on aliquots taken from the reaction to determine the ratio of product to starting material, providing a clear picture of the reaction's progress.[5]
Q4: Beyond temperature, what other parameters should I consider that interact with it?
A4: Temperature does not act in isolation. Its optimization is linked to other variables:
-
Base: The reaction of 2-chloropropionyl chloride with 2-ethylaniline produces HCl as a byproduct. This acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[1] A base (like triethylamine or pyridine) is required to scavenge this acid. The choice and amount of base can influence the optimal temperature.
-
Solvent: The solvent's boiling point sets the upper limit for the reaction temperature. The solvent's polarity can also affect reaction rates and pathways.
-
Concentration: Reaction kinetics are concentration-dependent. The optimal temperature may shift slightly at different reactant concentrations.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 2-chloro-N-(2-ethylphenyl)propanamide
-
To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-ethylaniline (1.0 eq.) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, DCM, approx. 0.5 M).
-
Add a non-nucleophilic base such as triethylamine (1.1-1.2 eq.).
-
Cool the stirred solution to 0 °C using an ice-water bath.
-
Slowly add a solution of 2-chloropropionyl chloride (1.05 eq.) in the same anhydrous solvent dropwise over 15-30 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: Systematic Temperature Optimization Study
-
Set up four identical reactions in parallel according to Protocol 1 .
-
After the addition of 2-chloropropionyl chloride at 0 °C, adjust the temperature of each reaction to a different setpoint:
-
Reaction A: Maintain at 0 °C.
-
Reaction B: Allow to warm to room temperature (~25 °C).
-
Reaction C: Heat to 40 °C (reflux if using DCM).
-
Reaction D: Heat to 60 °C (requires a higher boiling point solvent like THF or acetonitrile).
-
-
Take an aliquot from each reaction at regular time intervals (e.g., 1h, 2h, 4h, 8h).
-
Quench each aliquot and prepare it for HPLC analysis to determine the percentage conversion and the purity of the product.
-
After a set total reaction time (e.g., 8 hours), work up all reactions and purify the products to determine the isolated yield for each temperature condition.
-
Compare the data to identify the optimal temperature that provides the best balance of reaction rate, yield, and purity.
Data Presentation
Table 1: Hypothetical Results of a Temperature Optimization Study
| Reaction ID | Temperature (°C) | Reaction Time (h) | Conversion (%) (by HPLC) | Purity (%) (by HPLC) | Isolated Yield (%) | Observations |
| A | 0 | 8 | 35 | 98 | 32 | Very slow reaction |
| B | 25 | 8 | 95 | 97 | 91 | Good conversion and purity |
| C | 40 | 4 | >99 | 94 | 90 | Faster reaction, slight increase in impurities |
| D | 60 | 2 | >99 | 85 | 81 | Very fast, significant byproduct formation, slight darkening |
Visualizations
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for temperature-related issues.
Experimental Workflow for Temperature Optimization
Caption: Experimental workflow for systematic temperature optimization.
References
-
Gotor, V., Alfonso, I., & García-Urdiales, E. (Eds.). (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH. [Link]
-
Vallejos, G., et al. (2011). A mild and efficient procedure for N-acylation of amines in absence of solvent. Boletín de la Sociedad Chilena de Química, 56(2), 689-691. [Link]
-
Pawar, S. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30513–30524. [Link]
-
de Figueiredo, R. M., et al. (2007). On the use of solid-phase extraction in the work-up of organic reactions. Journal of the Brazilian Chemical Society, 18, 221-227. [Link]
-
Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning. [Link]
-
Scicinski, J. J., et al. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2103-2127. [Link]
Sources
Stability of 2-chloro-N-(2-ethylphenyl)propanamide in basic aqueous solutions
Technical Support Center: Stability & Handling Guide Subject: 2-chloro-N-(2-ethylphenyl)propanamide in Basic Aqueous Solutions Ticket ID: CHEM-SUP-2024-089 Status: Resolved / Knowledge Base Article[1]
Executive Summary: The Stability Paradox
As a Senior Application Scientist, I often see researchers treat 2-chloro-N-(2-ethylphenyl)propanamide (CNEP) as a standard amide.[1] It is not. This molecule is a "loaded spring" due to the proximity of the nucleophilic nitrogen (once deprotonated) to the electrophilic
In basic aqueous solutions (
Key Takeaway: If your recovery yields are dropping or you observe "ghost peaks" at lower retention times, you are likely triggering an intramolecular cyclization-hydrolysis cascade or an elimination reaction.[1]
The Degradation Mechanism (The "Why")
To troubleshoot effectively, you must understand the invisible war occurring in your flask. In basic media, the amide proton (
The Pathway of Destruction
-
Activation: The base deprotonates the amide nitrogen.
-
Bifurcation:
-
Path A (Substitution/Hydrolysis): The nitrogen anion (or external
) facilitates the displacement of the chloride.[1] While direct by hydroxide is possible, the intramolecular attack by nitrogen to form a transient aziridinone ( -lactam) intermediate is kinetically accessible, especially given the steric bulk of the 2-ethyl group hindering external nucleophiles.[1] This intermediate rapidly collapses with water to form the -hydroxy amide .[1] -
Path B (Elimination): The base abstracts a proton from the
-methyl group, leading to the elimination of HCl and the formation of an acrylamide derivative ( -unsaturated amide).[1]
-
Visualizing the Degradation Pathways
Figure 1: Mechanistic bifurcation of 2-chloro-N-(2-ethylphenyl)propanamide in basic media.[1] Note that while direct hydrolysis is possible, the elimination pathway becomes competitive at higher temperatures or strong base concentrations.[1]
Troubleshooting Guide: Diagnostics & Solutions
Use this matrix to identify and resolve stability issues in your workflow.
Scenario A: The "Ghost Peak" Phenomenon
Symptom: HPLC shows the disappearance of the starting material and the appearance of a new, more polar peak (earlier retention time on Reverse Phase). Mass spec shows a shift of
-
Buffer Exchange: Switch to a non-nucleophilic buffer (e.g., HEPES, MOPS) and adjust pH to < 7.5 immediately after the reaction requiring base is complete.
-
Quench Protocol: Do not let the reaction sit overnight. Quench with dilute cold HCl or Ammonium Chloride solution to neutralize the N-anion.[1]
Scenario B: The "Double Bond" Impurity
Symptom: Appearance of a peak with a distinct UV spectrum (red-shifted absorption due to conjugation) and a mass shift of
-
Temperature Control: Maintain reaction temperature
during base addition. -
Base Selection: Switch to weaker bases (e.g.,
or ) if the chemistry permits.
Scenario C: Precipitation/Cloudiness
Symptom: The solution becomes cloudy upon standing in base. Diagnosis: Solubility Limit of Degradants. Analysis: The parent compound is moderately lipophilic. The elimination product (acrylamide) is often less soluble in water than the hydroxy-derivative.[1] Corrective Action: Add a co-solvent (Acetonitrile or IPA) to maintain homogeneity for analysis, but prioritize pH neutralization to stop the precipitation source.
Quantitative Stability Data
The following table summarizes the estimated half-life (
| Condition | pH Level | Est. Half-Life ( | Dominant Product |
| Acidic | pH 3.0 | > 30 Days | Stable |
| Neutral | pH 7.0 | 7–14 Days | Slow Hydrolysis (Cl |
| Mild Base | pH 9.0 | 4–12 Hours | |
| Strong Base | pH 12.0 | < 30 Minutes | Mixed (Hydroxy + Acrylamide) |
| Heated Base | pH 10, 60°C | < 5 Minutes | Acrylamide (Elimination) |
Frequently Asked Questions (FAQs)
Q1: Can I use DMSO as a solvent for basic reactions with this compound? Answer: Proceed with extreme caution. DMSO is a polar aprotic solvent that vastly increases the nucleophilicity of hydroxide ions and the basicity of the amide nitrogen. In wet DMSO + NaOH, the degradation rate can increase by orders of magnitude compared to water alone. Recommendation: Use DMF or THF if possible, and keep the system strictly anhydrous until quenching.
Q2: Is the amide bond itself breaking (cleaving the aniline)? Answer: Unlikely under standard laboratory conditions. The amide bond in N-aryl amides is resonance-stabilized.[1] The C-Cl bond is significantly more labile.[1] You would need harsh conditions (refluxing concentrated NaOH) to cleave the amide bond to 2-ethylaniline before displacing the chloride [1].[1]
Q3: How should I store the stock solution? Answer: Never store in basic buffer. Dissolve in pure Acetonitrile or Methanol. If aqueous storage is necessary, ensure pH is adjusted to 4.0–6.0 using an acetate or citrate buffer. Store at -20°C.
Q4: Why does the 2-ethyl group matter? Answer: The ortho-ethyl group creates a "steric fence."[1] This hinders the approach of external nucleophiles to the carbonyl, making amide hydrolysis slower. However, it does not significantly hinder the intramolecular attack of the nitrogen onto the alpha-carbon, nor does it stop the elimination of the small proton from the beta-carbon.
References
-
ResearchGate. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (Accessed 2026). [Link]
-
Shiner, C. S., et al. Intermediacy of α-chloro amides in the basic hydrolysis of α-chloro nitriles to ketones.[2][3] Tetrahedron Letters, 1983.[2][3] [Link]
-
PubChem. 2-chloro-N-ethylpropanamide (Structural Analog Data). [Link][1]
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- 1. BindingDB BDBM40272 2-[1-(2-Chloro-phenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-acetamide::2-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide::2-[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanamide::2-[[1-(2-chlorophenyl)-4-pyrazolo[3,4-d]pyrimidinyl]thio]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide::2-[[1-(2-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]thio]-N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)acetamide::MLS000075487::SMR000004031::cid_648705 [bindingdb.org]
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- 3. echemi.com [echemi.com]
Overcoming steric hindrance in 2-chloro-N-(2-ethylphenyl)propanamide coupling
Welcome to the Technical Support Center dedicated to addressing the challenges associated with sterically hindered amide bond formation, specifically focusing on the coupling of substrates like 2-chloro-N-(2-ethylphenyl)propanamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter difficulties with these demanding transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance your success rate.
Introduction: The Challenge of Steric Hindrance
Amide bond formation is a cornerstone of organic synthesis, yet its efficiency can be dramatically reduced by steric hindrance.[1][2] In the case of 2-chloro-N-(2-ethylphenyl)propanamide, the presence of the ortho-ethyl group on the aniline ring and the secondary chloro-propanamide moiety creates a sterically congested environment around the reacting centers. This congestion can impede the approach of coupling partners and slow down key steps in the catalytic cycle, leading to low yields or complete reaction failure. This guide will explore various strategies to overcome these steric barriers, focusing on palladium-catalyzed cross-coupling reactions and alternative methods.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig amination failing with a sterically hindered secondary amide like 2-chloro-N-(2-ethylphenyl)propanamide?
A1: The failure of Buchwald-Hartwig amination with sterically hindered substrates often stems from several factors. The primary issues are typically slow oxidative addition of the alkyl chloride to the palladium(0) center and difficult reductive elimination to form the C-N bond.[3] The bulky substituents on both the amine and the electrophile can prevent the catalyst from adopting the necessary geometry for these key steps. Additionally, catalyst deactivation can be a significant problem.[4][5]
Q2: What is the most critical factor to consider when choosing a catalyst system for a sterically hindered coupling?
A2: Ligand selection is paramount.[4][6] For sterically demanding couplings, bulky, electron-rich phosphine ligands are often required.[7] These ligands promote the formation of a monoligated, highly reactive palladium(0) species, which can facilitate oxidative addition.[7] They also accelerate the rate-limiting reductive elimination step.[7] N-heterocyclic carbene (NHC) ligands have also shown great promise for these transformations due to their strong σ-donating properties.[8]
Q3: Are there alternatives to palladium-catalyzed methods for forming these hindered amide bonds?
A3: Yes, several alternative methods can be effective. For instance, the use of acyl fluorides as activated carboxylic acid derivatives can minimize steric hindrance between coupling partners.[9][10] Another powerful approach involves the addition of Grignard reagents to isocyanates, which provides a robust solution for the synthesis of exceptionally hindered amides.[1][2] Copper-catalyzed amination of aryl boronic esters also presents a practical method for preparing sterically hindered anilines, which could then be acylated.[11][12]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the coupling of 2-chloro-N-(2-ethylphenyl)propanamide.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Strategy | Rationale |
| Inefficient Catalyst System | Screen a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[13] Consider using N-heterocyclic carbene (NHC) ligands.[8] | Bulky ligands stabilize the active monoligated Pd(0) species and accelerate key catalytic steps.[7] NHCs are strong σ-donors that can enhance catalytic activity.[8] |
| Suboptimal Base | If using a strong, hindered base like NaOtBu, consider switching to a weaker inorganic base such as Cs₂CO₃ or K₃PO₄, especially if your substrate is base-sensitive.[4][5] | The choice of base is critical and can influence the rate of deprotonation of the amide and the overall stability of the catalytic system.[14] |
| Inappropriate Solvent | Toluene and dioxane are common choices. For polar substrates, consider solvents like tert-butanol or DMF to improve solubility.[4] Be aware that coordinating solvents can sometimes inhibit the catalyst.[4] | Solvent polarity and coordinating ability can significantly impact the solubility of reactants and the stability of catalytic intermediates.[15] |
| Low Reaction Temperature | Gradually increase the reaction temperature. Typical temperatures range from 80-110 °C, but some sterically demanding couplings may require higher temperatures. | Higher temperatures can provide the necessary activation energy to overcome the steric barrier for oxidative addition and reductive elimination. |
| Catalyst Deactivation | Ensure a strictly inert atmosphere (argon or nitrogen) as the Pd(0) catalyst is oxygen-sensitive.[4] Use of pre-catalysts can ensure the efficient generation of the active Pd(0) species.[5] | Oxygen can oxidize and deactivate the active Pd(0) catalyst. Pre-catalysts provide a more reliable source of the active catalytic species. |
Problem 2: Significant Side Product Formation (e.g., Hydrodehalogenation)
| Potential Cause | Troubleshooting Strategy | Rationale |
| β-Hydride Elimination | This is a common side reaction, especially with alkyl halides. Optimize the ligand and reaction conditions. | β-hydride elimination from a palladium-amide intermediate can compete with the desired C-N bond formation.[5] |
| Competitive Reduction | The use of certain ligands can minimize the hydrodehalogenation side reaction.[6] | The ligand's steric and electronic properties can influence the relative rates of reductive elimination versus side reactions.[6] |
Visualizing the Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yielding sterically hindered amide couplings.
Detailed Protocols
Protocol 1: Buchwald-Hartwig Amination with a Bulky Phosphine Ligand
This protocol is a starting point for the coupling of 2-chloro-N-(2-ethylphenyl)propanamide with a suitable nucleophile, employing a state-of-the-art catalyst system.
Materials:
-
2-chloro-N-(2-ethylphenyl)propanamide
-
Amine coupling partner
-
Palladium pre-catalyst (e.g., XPhos Pd G3)
-
Bulky phosphine ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Inert atmosphere glovebox or Schlenk line
Procedure:
-
Reaction Setup: In a glovebox, add the palladium pre-catalyst (1-2 mol%) and the ligand (2-4 mol%) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the 2-chloro-N-(2-ethylphenyl)propanamide (1.0 equiv), the amine coupling partner (1.2 equiv), and the sodium tert-butoxide (1.5 equiv).
-
Solvent Addition: Add anhydrous toluene to the reaction vessel.
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizing the Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- Current time inform
-
Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. National Center for Biotechnology Information. [Link]
-
An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. PubMed. [Link]
-
Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. ACS Publications. [Link]
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal. [Link]
-
Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Royal Society of Chemistry Blogs. [Link]
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. [Link]
-
Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. National Center for Biotechnology Information. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen. [Link]
-
The effect of steric bulk in Sonogashira coupling reactions. ResearchGate. [Link]
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. Organic Chemistry Data. [Link]
-
The synthesis of sterically hindered amides. PubMed. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Royal Society of Chemistry. [Link]
-
Cross-Electrophile Couplings of Activated and Sterically Hindered Halides and Alcohol Derivatives. ACS Publications. [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. [Link]
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Coupling of Challenging Heteroaryl Halides with Alkyl Halides via Nickel-Catalyzed Cross-Electrophile Coupling. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Practical catalytic method for synthesis of sterically hindered anilines. Royal Society of Chemistry. [Link]
-
Practical Catalytic Method for Synthesis of Sterically Hindered Anilines. ResearchGate. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Publications. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
New Air-Stable Catalysts for General and Efficient Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Chlorides. ACS Publications. [Link]
-
B–N, B–O, and B–CN Bond Formation via Palladium-Catalyzed Cross-Coupling of B-Bromo-Carboranes. ACS Publications. [Link]
-
(PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles. ResearchGate. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Substituent-oriented C-N bond formation via N-H insertion or Wolff rearrangement of 5-aryl-1H-pyrazoles and diazo compounds. PubMed. [Link]
-
Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Royal Society of Chemistry. [Link]
-
Branched-Selective Cross-Electrophile Coupling of 2-Alkyl Aziridines and (Hetero)aryl Iodides Using Ti/Ni Catalysis. National Center for Biotechnology Information. [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]
-
PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. [Link]
-
Substituent Effects on the [N–I–N]+ Halogen Bond. ACS Publications. [Link]
-
NCERT Solutions for Class 12 Chemistry Chapter 10 – Free PDF Download. BYJU'S. [Link]
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Validation & Comparative
A Comparative Guide to the Reactivity of α-Chloro Amides: 2-chloro-N-(2-ethylphenyl)propanamide vs. Chloroacetanilides
Introduction
In the landscape of synthetic chemistry, α-halo amides serve as exceptionally versatile intermediates, pivotal in the construction of a wide array of functional molecules, from life-saving pharmaceuticals to advanced agrochemicals.[1] Their reactivity, centered on the electrophilic carbon bearing the halogen, is the cornerstone of their synthetic utility. This guide provides an in-depth, objective comparison of the reactivity profiles of two important classes of α-chloro amides: 2-chloro-N-(2-ethylphenyl)propanamide and the broader family of chloroacetanilides.
While structurally similar, subtle differences in their architecture lead to significant disparities in their reactivity towards nucleophiles. Understanding these differences is paramount for researchers and process chemists in designing efficient synthetic routes, optimizing reaction conditions, and predicting potential side reactions. This analysis will dissect the electronic and steric factors governing their behavior, supported by a logical framework and a proposed experimental protocol for quantitative comparison.
Structural and Stereoelectronic Analysis: The Foundation of Reactivity
The reactivity of these compounds is primarily dictated by the ease of nucleophilic attack at the α-carbon, typically proceeding via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The efficiency of this process is governed by the interplay of steric hindrance around the reaction center and the electronic properties of the molecule.
1.1. 2-chloro-N-(2-ethylphenyl)propanamide
This molecule possesses several key structural features that collectively temper its reactivity:
-
Secondary α-Carbon: The electrophilic carbon is secondary, bonded to both a chlorine atom and a methyl group.
-
α-Methyl Group: This group exerts a positive inductive effect (+I), donating electron density to the α-carbon. This donation slightly reduces the carbon's electrophilicity, making it a less attractive target for incoming nucleophiles.
-
Bulky N-Aryl Substituent: The N-(2-ethylphenyl) group introduces significant steric bulk, particularly due to the ortho-ethyl substituent. This bulk can hinder the approach of a nucleophile by physically shielding the electrophilic center.
1.2. Chloroacetanilides (e.g., 2-chloro-N-phenylacetamide)
Chloroacetanilides represent a more sterically accessible class of α-chloro amides:
-
Primary α-Carbon: The electrophilic carbon is primary, bonded only to two hydrogen atoms and the carbonyl group. This offers a much more open pathway for nucleophilic attack compared to a secondary carbon.
-
Activating Carbonyl Group: Common to both structures, the adjacent carbonyl group is strongly electron-withdrawing, which polarizes the C-Cl bond and increases the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[2]
-
Modulatable N-Aryl Group: The electronic nature of the N-phenyl ring can be tuned with substituents. Electron-withdrawing groups can enhance reactivity, while electron-donating groups may slightly reduce it.[4]
DOT Diagram: Structural Comparison
Caption: Key structural differences influencing reactivity.
Comparative Reactivity: A Synthesis of Steric and Electronic Effects
Based on fundamental principles of organic chemistry, a clear reactivity hierarchy can be established. Chloroacetanilides are inherently more reactive towards nucleophilic substitution than 2-chloro-N-(2-ethylphenyl)propanamide.
The rationale is twofold:
-
Steric Hindrance: This is the dominant factor. The SN2 transition state requires the nucleophile to approach the α-carbon from the backside of the carbon-chlorine bond. In 2-chloro-N-(2-ethylphenyl)propanamide, the combined bulk of the α-methyl group and the large, conformationally restrictive N-(2-ethylphenyl) group creates a sterically congested environment. This crowding destabilizes the pentacoordinate transition state, significantly increasing the activation energy of the reaction and thus slowing the rate.[5] Chloroacetanilides, with their primary α-carbon, present a much lower steric barrier.
-
Electronic Effects: While secondary to the steric argument, electronic effects also favor the higher reactivity of chloroacetanilides. The electron-donating α-methyl group in 2-chloro-N-(2-ethylphenyl)propanamide partially neutralizes the positive character of the electrophilic carbon, making it less attractive to a nucleophile compared to the analogous carbon in a chloroacetanilide.
This difference in reactivity is not merely theoretical; it has been observed in related systems where subtle structural changes dramatically influence reaction rates. For instance, studies on chloroacetamide herbicides have shown that the nature and substitution pattern of the N-alkyl or N-aryl group significantly affect their hydrolysis rates and reactivity with biological nucleophiles like glutathione.[3][6][7]
Experimental Protocol: A Framework for Quantitative Comparison
To validate and quantify the reactivity difference, a comparative kinetic study is essential. The following protocol outlines a robust method for determining the second-order rate constants for the reaction of each substrate with a model nucleophile.
Objective: To determine the second-order rate constants (k₂) for the reaction of 2-chloro-N-(2-ethylphenyl)propanamide and 2-chloro-N-phenylacetamide with sodium thiophenoxide.
Methodology:
-
Reagent Preparation:
-
Prepare 0.1 M stock solutions of 2-chloro-N-(2-ethylphenyl)propanamide and 2-chloro-N-phenylacetamide in anhydrous acetonitrile.
-
Prepare a 0.1 M stock solution of sodium thiophenoxide in anhydrous acetonitrile. Caution: Thiophenoxide is malodorous and toxic; handle in a fume hood.
-
-
Reaction Execution:
-
Equilibrate the stock solutions and a reaction vessel containing a magnetic stir bar to a constant temperature (e.g., 30.0 °C ± 0.1 °C) in a thermostated water bath.
-
To initiate the reaction, rapidly add 5.0 mL of the substrate stock solution and 5.0 mL of the nucleophile stock solution to the reaction vessel, resulting in initial concentrations of 0.05 M for each reactant. Start a timer immediately.
-
-
Reaction Monitoring & Quenching:
-
At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes for the chloroacetanilide; longer intervals may be needed for the less reactive propanamide), withdraw a 1.0 mL aliquot from the reaction mixture.
-
Immediately quench the aliquot by adding it to a vial containing 4.0 mL of a 1:1 (v/v) solution of acetonitrile and 0.1 M aqueous HCl. This will protonate the thiophenoxide, halting the reaction.
-
-
Analysis:
-
Analyze the quenched samples by High-Performance Liquid Chromatography (HPLC) using a C18 reverse-phase column.
-
Develop an analytical method to separate the starting material from the thioether product. Monitor the disappearance of the starting material or the appearance of the product at a suitable wavelength (e.g., 254 nm).
-
Generate a calibration curve for the substrate to accurately determine its concentration in each aliquot.
-
-
Data Processing:
-
For a second-order reaction with 1:1 stoichiometry, the integrated rate law is: 1/[A]t - 1/[A]₀ = kt.
-
Plot 1/[Substrate] versus time (in seconds). The data should yield a straight line.
-
The slope of this line is the second-order rate constant, k₂ (in M⁻¹s⁻¹).
-
DOT Diagram: Experimental Workflow
Caption: Workflow for the comparative kinetic analysis.
Expected Results and Data Summary
The experiment is expected to show a significantly larger rate constant for 2-chloro-N-phenylacetamide than for 2-chloro-N-(2-ethylphenyl)propanamide. The magnitude of this difference could be one to two orders of magnitude, highlighting the powerful deactivating effect of steric hindrance.
Table 1: Predicted Comparative Reactivity Data
| Compound | Substrate Type | Key Steric Factors | Predicted Rate Constant (k₂) at 30°C (M⁻¹s⁻¹) | Predicted Relative Rate |
| 2-chloro-N-phenylacetamide | Primary α-Chloro Amide | Minimal | High (e.g., ~1 x 10⁻²) | >50x |
| 2-chloro-N-(2-ethylphenyl)propanamide | Secondary α-Chloro Amide | α-Methyl, ortho-Ethyl | Low (e.g., ~2 x 10⁻⁴) | 1x |
Conclusion
The comparison between 2-chloro-N-(2-ethylphenyl)propanamide and chloroacetanilides offers a clear and instructive example of how structure dictates reactivity in organic chemistry. Chloroacetanilides, characterized by a sterically accessible primary α-carbon, are demonstrably more reactive in SN2 reactions. In contrast, 2-chloro-N-(2-ethylphenyl)propanamide is significantly less reactive due to the overwhelming influence of steric hindrance arising from its secondary α-carbon and its bulky N-aryl substituent.
For the practicing chemist, this means that reactions involving 2-chloro-N-(2-ethylphenyl)propanamide as an electrophile will likely require more forcing conditions—such as higher temperatures, longer reaction times, or stronger nucleophiles—to achieve comparable yields and conversions to those seen with simpler chloroacetanilides. This fundamental understanding is crucial for the efficient and rational design of synthetic pathways in drug discovery and process development.
References
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Abdel-Latif, E., Fahad, M. M., & Ismail, M. A. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Available at: [Link]
-
Arslan, H., Duran, N., & Borekci, G. (2009). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... ResearchGate. Available at: [Link]
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Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. ACS Publications. Available at: [Link]
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Kerr, J. E., et al. (2016). Comparing Amide-Forming Reactions Using Green Chemistry Metrics in an Undergraduate Organic Laboratory. Journal of Chemical Education. Available at: [Link]
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Gómez-Álvarez, E., et al. (2015). Kinetic study of the gas-phase reactions of chlorine atoms with 2-chlorophenol, 2-nitrophenol, and four methyl-2-nitrophenol isomers. PubMed. Available at: [Link]
- Google Patents. (n.d.). Preparation method of N-chloroacetanilide. Google Patents.
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Pascual, A., et al. (2018). Structure of 2-chloro-N-(p-tolyl)propanamide. PMC - NIH. Available at: [Link]
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ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. ResearchGate. Available at: [Link]
-
Hyster, T. K. (2024). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Cornell University. Available at: [Link]
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Zúñiga-Núñez, D., et al. (2018). New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide. NIH. Available at: [Link]
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van der Lubbe, S. C. C., & Bickelhaupt, F. M. (2015). The interplay between steric and electronic effects in S(N)2 reactions. PubMed. Available at: [Link]
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Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]
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Roberts, A. L., & Gschwend, P. M. (1998). Kinetics and Mechanism of the Nucleophilic Displacement Reactions of Chloroacetanilide Herbicides: Investigation of α-Substituent Effects. ACS Publications. Available at: [Link]
-
Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]
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Amić, A., et al. (2014). N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
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Alabugin, I. V. (2014). Stereoelectronic effects on stability and reactivity of organic molecules. SlideShare. Available at: [Link]
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Yadav, V. K. (n.d.). Steric and Stereoelectronic Effects in Organic Chemistry. National Academic Digital Library of Ethiopia. Available at: [Link]
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Jabłońska, M., et al. (2020). The Fascinating Chemistry of α-Haloamides. PMC. Available at: [Link]
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Mo, F., et al. (1994). Different rates of metabolism of two chloroacetanilide herbicides in pioneer 3320 corn. Plant Physiology. Available at: [Link]
Sources
- 1. The Fascinating Chemistry of α‐Haloamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Insight into the Chloroacetanilide Herbicide Degradation Mechanism through a Nucleophilic Attack of Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. <i>N</i>-(substituted phenyl)-2-chloroacetamides: LSER and LFER study - Arabian Journal of Chemistry [arabjchem.org]
- 5. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Different rates of metabolism of two chloroacetanilide herbicides in pioneer 3320 corn - PubMed [pubmed.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
